molecular formula C9H9N5O B11061010 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B11061010
M. Wt: 203.20 g/mol
InChI Key: GDSRWTABVCTZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with acetic anhydride to form the intermediate, which is then cyclized to yield the desired triazole derivative . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting essential biological pathways. For instance, it may inhibit dihydrofolate reductase, leading to the disruption of DNA synthesis in cancer cells . The compound’s ability to bind to specific receptors and enzymes makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C9H9N5O/c10-7(15)4-8-12-9(14-13-8)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,15)(H,12,13,14)

InChI Key

GDSRWTABVCTZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.